2-Cyclohexene-1-methanol, 4-(1-methylethenyl)-
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Overview
Description
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, also known as perillyl alcohol, is an organic compound with the molecular formula C10H16O. It is a monoterpene alcohol found in the essential oils of various plants, including lavender, peppermint, and spearmint. This compound is known for its pleasant aroma and has been studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the oxidation of limonene, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically occurs under mild conditions and yields perillyl alcohol as the primary product .
Industrial Production Methods
In industrial settings, perillyl alcohol is often produced through the catalytic hydrogenation of perillaldehyde, another monoterpene derived from essential oils. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the aldehyde group to an alcohol group .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (palladium, platinum).
Substitution: Various nucleophiles, such as halides or amines.
Major Products Formed
Oxidation: Perillaldehyde, perillic acid.
Reduction: Dihydroperillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Limonene: A monoterpene hydrocarbon with a similar structure but lacks the hydroxyl group.
Perillaldehyde: An aldehyde derivative of perillyl alcohol with similar chemical properties but different reactivity.
Dihydroperillyl Alcohol: A reduced form of perillyl alcohol with different chemical and biological properties.
Properties
CAS No. |
58940-40-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,9-11H,1,4,6-7H2,2H3 |
InChI Key |
BJSHXSUMHHKJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C=C1)CO |
Origin of Product |
United States |
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